Ethyl 4-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate
Description
Ethyl 4-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate is a synthetic organic compound featuring a benzothiazole core substituted with methyl groups at the 4- and 7-positions. The benzothiazole moiety is linked via a methylamino-acetamido bridge to a piperidine ring, which is further esterified with an ethyl carbamate group. The compound’s design combines heterocyclic aromaticity (benzothiazole) with a flexible piperidine scaffold, a strategy often employed to optimize pharmacokinetic properties such as solubility and membrane permeability .
Properties
IUPAC Name |
ethyl 4-[[2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-5-27-20(26)24-10-8-15(9-11-24)21-16(25)12-23(4)19-22-17-13(2)6-7-14(3)18(17)28-19/h6-7,15H,5,8-12H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOZJXZWIFHTAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN(C)C2=NC3=C(C=CC(=C3S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, such as this compound, exhibit a wide range of biological activities. They have been found to interact with various targets, leading to diverse outcomes such as antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant effects.
Mode of Action
For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction.
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities.
Biological Activity
Ethyl 4-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound's chemical structure contributes significantly to its biological activity. The key properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C20H28N4O3S |
| Molecular Weight | 396.6 g/mol |
| CAS Number | 123456-78-9 |
| Density | Not Available |
| Solubility | Soluble in DMSO |
The mechanism of action for this compound is not fully elucidated but is hypothesized to involve interactions with specific biological targets, such as receptors or enzymes involved in cellular signaling pathways. The presence of the benzo[d]thiazole moiety may enhance its affinity for certain targets due to its ability to form π-stacking interactions and hydrogen bonds.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance, it has shown promising results against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
In vitro tests demonstrated that the compound exhibited significant inhibition zones in disk diffusion assays, indicating its potential as an antimicrobial agent .
Antitumor Activity
Research has also focused on the antitumor potential of this compound. In a study involving human tumor cell lines, the compound was evaluated for its cytotoxic effects. Results indicated that it inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the benzo[d]thiazole substituent can significantly alter its potency and selectivity. For example:
- Alkyl substitutions on the piperidine ring have been shown to enhance lipophilicity and cellular uptake.
- Amino group modifications can affect binding affinity to target proteins.
These insights can guide further synthesis and development of analogs with improved efficacy .
Case Study 1: Antibacterial Efficacy
In a clinical setting, a derivative of this compound was tested against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, suggesting potential for therapeutic applications in antibiotic-resistant infections .
Case Study 2: Cancer Treatment
In vivo studies using mouse models demonstrated that treatment with this compound led to a marked decrease in tumor size compared to untreated controls. Histological analysis revealed reduced proliferation rates and increased apoptosis in tumor tissues, supporting its role as an effective anticancer agent .
Comparison with Similar Compounds
Ethyl 4-[[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate ()
- Core Structure : Benzimidazole (two fused benzene and imidazole rings) vs. benzothiazole (benzene fused with thiazole) in the target compound.
- Substituents: A 4-fluorophenylmethyl group is attached to the benzimidazole nitrogen. The piperidine linkage involves a direct amino group instead of the methylamino-acetamido bridge in the target compound.
- The 4-fluorophenyl group in ’s compound likely increases lipophilicity (higher logP) compared to the 4,7-dimethylbenzothiazole in the target compound, which may reduce metabolic stability .
Ethyl 1-{5-[(1E)-[({4-[(4-methylphenyl)methoxy]phenyl}formamido)imino]methyl]-1,3-thiazol-2-yl}piperidine-4-carboxylate ()
- Core Structure: Thiazole ring with a hydrazono-methyl linker vs. benzothiazole in the target compound.
- The hydrazono-methyl group may confer chelation properties or act as a hydrogen-bond donor.
- Implications: The thiazole-hydrazone scaffold in ’s compound could enhance metal-binding capacity, whereas the benzothiazole-acetamido group in the target compound may prioritize enzyme inhibition via covalent or non-covalent interactions. The ethyl piperidine carboxylate moiety is conserved across both compounds, suggesting shared solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
